molecular formula C18H16O B15167993 2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene CAS No. 648933-58-8

2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene

Cat. No.: B15167993
CAS No.: 648933-58-8
M. Wt: 248.3 g/mol
InChI Key: DACDBWUNQYBJKY-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic acetylene derivatives This compound is characterized by the presence of an ethynyl group, a methoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 4-methylphenylacetylene.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Key Reactions: The key reactions involved in the synthesis may include

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-4-methoxy-2-methylbenzene: An aromatic acetylene derivative with similar structural features.

    4-Ethynylanisole: Another compound with an ethynyl group and a methoxy group attached to a benzene ring.

    4-Methoxystyrene: A vinyl-substituted benzene derivative with a methoxy group.

Uniqueness

2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]

Properties

CAS No.

648933-58-8

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C18H16O/c1-4-16-13-18(19-3)12-11-17(16)10-9-15-7-5-14(2)6-8-15/h1,5-13H,2-3H3

InChI Key

DACDBWUNQYBJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)C#C

Origin of Product

United States

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